2,2,3,3,3-Pentafluoropropane-1-sulfonyl chloride
Overview
Description
2,2,3,3,3-Pentafluoropropane-1-sulfonyl chloride is a highly reactive and versatile reagent used extensively in organic synthesis. It is known for its ability to introduce sulfonyl chloride groups into various organic molecules, making it a valuable intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,3,3,3-Pentafluoropropane-1-sulfonyl chloride typically involves the reaction of 2,2,3,3,3-pentafluoropropanol with thionyl chloride (SOCl2). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction is as follows:
C3H2F5OH+SOCl2→C3H2ClF5O2S+HCl+SO2
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as distillation and recrystallization is common to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 2,2,3,3,3-Pentafluoropropane-1-sulfonyl chloride primarily undergoes nucleophilic substitution reactions due to the presence of the sulfonyl chloride group. It can react with various nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.
Common Reagents and Conditions:
Amines: Reaction with primary or secondary amines under mild conditions to form sulfonamides.
Alcohols: Reaction with alcohols in the presence of a base such as pyridine to form sulfonate esters.
Thiols: Reaction with thiols to form sulfonothioates.
Major Products:
Sulfonamides: Formed from the reaction with amines.
Sulfonate Esters: Formed from the reaction with alcohols.
Sulfonothioates: Formed from the reaction with thiols.
Scientific Research Applications
2,2,3,3,3-Pentafluoropropane-1-sulfonyl chloride is widely used in scientific research due to its reactivity and versatility. Some of its applications include:
Chemistry: Used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Utilized in the development of drug candidates and active pharmaceutical ingredients.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2,3,3,3-Pentafluoropropane-1-sulfonyl chloride involves the nucleophilic attack on the sulfonyl chloride group by various nucleophiles. This results in the formation of a covalent bond between the nucleophile and the sulfonyl group, leading to the formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .
Comparison with Similar Compounds
- 2,2,3,3,3-Pentafluoropropane-1-sulfonic acid
- 2,2,3,3,3-Pentafluoropropane-1-sulfonamide
- 2,2,3,3,3-Pentafluoropropane-1-sulfonate ester
Comparison: 2,2,3,3,3-Pentafluoropropane-1-sulfonyl chloride is unique due to its high reactivity and ability to introduce sulfonyl chloride groups into organic molecules. This makes it more versatile compared to its sulfonic acid, sulfonamide, and sulfonate ester counterparts, which have more specific and limited applications .
Properties
IUPAC Name |
2,2,3,3,3-pentafluoropropane-1-sulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2ClF5O2S/c4-12(10,11)1-2(5,6)3(7,8)9/h1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPSRGYNPIJYHGU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)F)(F)F)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2ClF5O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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